molecular formula C8H10O4 B158962 [2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol CAS No. 1708-42-5

[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol

Cat. No.: B158962
CAS No.: 1708-42-5
M. Wt: 170.16 g/mol
InChI Key: BKRXMKVDYAWYHS-UHFFFAOYSA-N
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Description

1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- is an organic compound with the molecular formula C8H10O4 It is a derivative of dioxolane and furan, featuring a dioxolane ring fused with a furan ring

Chemical Reactions Analysis

Scientific Research Applications

1,3-Dioxolane-4-methanol, 2-(alpha-furyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxolane-4-methanol, 2-(alpha-furyl)- involves its interaction with various molecular targets and pathways. The compound’s dioxolane ring provides stability against nucleophiles and bases, while the furan ring offers unique reactivity. These properties enable it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRXMKVDYAWYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937836
Record name [2-(Furan-2-yl)-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-42-5
Record name 2-(2-Furanyl)-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-4-methanol, 2-(alpha-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2-(2-furanyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(Furan-2-yl)-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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